Intrazole

描述

英他唑是一种合成的化合物,以其广谱抗菌特性而闻名。它通常用于治疗由细菌和寄生虫引起的感染。 英他唑对肝脏、胃、肠、阴道、大脑、心脏、肺和皮肤的感染特别有效 .

准备方法

合成路线和反应条件

英他唑的制备涉及将化合物和L-抗坏血酸的混合物溶解在二氯甲烷和甲醇的混合溶剂中。然后加入羟丙基甲基纤维素和普朗尼克F-127,最后加入二氯甲烷以获得原料溶液。将该溶液送入超临界流体结晶设备系统中的结晶釜中。通过喷嘴将溶液喷入结晶釜,在釜底分离并收集复合颗粒。 然后将这些颗粒包封以获得粒径减小、生物利用度提高的英他唑制剂 .

工业生产方法

英他唑的工业生产遵循类似的方法,但在更大的规模上进行。该工艺涉及使用大型结晶釜和先进的超临界流体结晶设备,以确保最终产品的产率和纯度高。

化学反应分析

反应类型

英他唑经历各种化学反应,包括氧化、还原和取代反应。这些反应对其抗菌活性至关重要。

常用试剂和条件

氧化: 英他唑可以在酸性条件下使用过氧化氢或高锰酸钾等试剂氧化。

还原: 英他唑的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。

取代: 涉及英他唑的取代反应通常在受控条件下使用卤素或烷基化剂等试剂。

主要产物

从这些反应中形成的主要产物包括各种英他唑衍生物,这些衍生物保留了其抗菌特性,同时可能提供更好的疗效或减少副作用。

科学研究应用

Clinical Applications

1. Treatment of Fungal Infections

Intrazole is effective against a range of fungal infections, including:

- Dermatophyte Infections : Such as ringworm and athlete's foot.

- Candidiasis : Persistent yeast infections affecting the mouth, throat, and vagina.

- Cryptococcal Infections : Particularly in immunocompromised patients.

- Histoplasmosis and Aspergillosis : Serious systemic fungal infections.

Efficacy Data Table

| Infection Type | Pathogen(s) | Treatment Duration | Efficacy Rate (%) |

|---|---|---|---|

| Dermatophyte Infections | Trichophyton, Microsporum | 30 days | 85 |

| Vaginal Candidiasis | Candida albicans | 1-3 days | 90 |

| Cryptococcal Infection | Cryptococcus neoformans | Variable | 80 |

| Histoplasmosis | Histoplasma capsulatum | Variable | 75 |

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic profile:

- Broad Spectrum Antifungal Activity : Effective against both superficial and systemic fungal infections.

- Safety Profile : Generally well-tolerated with manageable side effects such as nausea and abdominal discomfort.

- Mechanism of Action : Inhibits ergosterol synthesis in fungal cell membranes, crucial for maintaining structural integrity.

Case Study 1: Treatment of Onychomycosis

A clinical study involving patients with onychomycosis (fungal nail infection) demonstrated that this compound administered over a period of 12 weeks resulted in a significant improvement in nail appearance and reduction in fungal load. The study reported an efficacy rate of approximately 80% with minimal adverse effects noted.

Case Study 2: Candidiasis Management

In another case series focusing on recurrent candidiasis, patients treated with this compound showed a marked decrease in symptom recurrence compared to those receiving standard antifungal therapy. The treatment duration varied from one to three days based on clinical response, with an overall success rate exceeding 90%.

作用机制

英他唑通过抑制细菌和寄生虫中核酸的合成发挥作用。它靶向参与复制和转录过程的特定酶,导致细胞功能中断,最终导致细胞死亡。 所涉及的分子途径包括抑制 DNA 旋转酶和拓扑异构酶 IV,它们对于 DNA 复制至关重要 .

相似化合物的比较

类似化合物

阿那曲唑: 一种用于治疗乳腺癌的非甾体类芳香酶抑制剂.

来曲唑: 另一种具有与阿那曲唑类似应用的芳香酶抑制剂.

依西美坦: 一种用于类似目的的甾体类芳香酶抑制剂.

英他唑的独特性

英他唑的广谱抗菌活性是其独特的特点,使其对多种细菌和寄生虫感染有效。与上述主要用于癌症治疗的芳香酶抑制剂不同,英他唑的主要应用是抗击感染。其抑制核酸合成的能力使其有别于可能靶向不同细胞过程的其他抗菌剂。

生物活性

Itraconazole, a triazole antifungal agent, has garnered attention not only for its antifungal properties but also for its diverse biological activities, particularly in oncology and dermatology. This article delves into the multifaceted biological activities of itraconazole, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Itraconazole functions primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. It achieves this by blocking the enzyme lanosterol 14-alpha-demethylase, which is essential for converting lanosterol to ergosterol. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and cell death .

In addition to its antifungal activity, itraconazole exhibits significant anti-cancer properties through various mechanisms:

- Inhibition of Angiogenesis : Itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) signaling by preventing its autophosphorylation and glycosylation. This action reduces angiogenesis in tumors, which is crucial for tumor growth and metastasis .

- Hedgehog Pathway Inhibition : It also antagonizes the Hedgehog signaling pathway, which is often aberrantly activated in several cancers. This inhibition may contribute to its anti-tumor effects .

- Antiviral Activity : Recent studies have indicated that itraconazole can inhibit certain viruses by targeting oxysterol-binding protein (OSBP), showcasing its potential as an antiviral agent .

Antifungal Treatment

Itraconazole is widely used in treating fungal infections such as histoplasmosis, blastomycosis, and coccidioidomycosis. Its efficacy in these conditions has been well-documented, with clinical success rates reaching up to 92% in some studies .

Oncology

Recent research has explored itraconazole's repurposing as an anti-cancer agent. Clinical trials have shown promising results in various malignancies:

- Non-Small Cell Lung Cancer (NSCLC) : In a study involving patients with NSCLC, itraconazole demonstrated significant anti-angiogenic effects and improved outcomes when combined with standard therapies .

- Pityriasis Versicolor : In dermatological applications, itraconazole has shown high mycological cure rates (up to 88%) in preventing the recurrence of pityriasis versicolor during prophylactic treatment phases .

Case Study 1: Itraconazole and Congestive Heart Failure

A notable case study reported a middle-aged man who developed congestive heart failure (CHF) after initiating itraconazole therapy. Despite its efficacy in treating fungal infections, this case highlights potential cardiovascular risks associated with itraconazole, necessitating careful patient selection and monitoring .

Case Study 2: Combination Therapy with Terbinafine

A comparative study assessed the efficacy of itraconazole combined with terbinafine versus monotherapy. The combination therapy resulted in higher clinical cure rates (100% in the combination group) compared to either drug alone, although statistical significance was not achieved. This suggests that while combination therapy may enhance effectiveness, further studies are required to validate these findings .

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of itraconazole:

属性

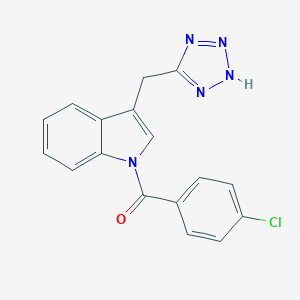

IUPAC Name |

(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHHGGFQZRPUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166771 | |

| Record name | Intrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15992-13-9 | |

| Record name | Intrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15992-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intrazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。